

# Unraveling the Metabolic Fate of BIA 10-2474: A Cross-Species Comparison

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Compound of Interest		
Compound Name:	BIA 10-2474	
Cat. No.:	B606104	Get Quote

A comprehensive analysis of the metabolism of the fatty acid amide hydrolase (FAAH) inhibitor **BIA 10-2474** across human, monkey, dog, rat, and mouse models reveals both similarities and notable differences in its biotransformation. This guide synthesizes available preclinical and clinical data to provide researchers, scientists, and drug development professionals with a comparative overview of **BIA 10-2474** metabolism, including detailed experimental protocols and a visualization of its metabolic pathways.

The metabolism of **BIA 10-2474** is a critical aspect of its pharmacological and toxicological profile. In vivo studies have shown that the drug is extensively metabolized in all species studied, with the majority of the administered dose being eliminated through metabolic pathways.[1] The primary routes of metabolism are broadly consistent across species and involve hydroxylation, reduction of the pyridine N-oxide, and demethylation.[2][3]

## **Comparative Metabolic Stability**

In vitro studies using liver microsomes from different species provide a quantitative comparison of the metabolic stability of **BIA 10-2474**. These studies indicate a moderate to high level of metabolism across the tested species, with the highest rates of degradation observed in mouse, primate, and dog liver microsomes.[4]



Species	Remaining BIA 10-2474 (%) after 1-hour incubation
Mouse	High Degradation
Rat	Moderate Degradation
Dog	High Degradation
Monkey (Primate)	High Degradation
Human	Moderate Degradation

Caption: In vitro metabolic stability of **BIA 10-2474** in liver microsomes from different species. Data is presented as the percentage of the parent compound remaining after a 1-hour incubation period.[4]

## **Major Metabolic Pathways and Metabolites**

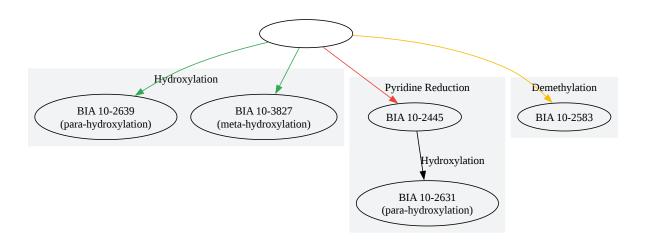
The biotransformation of **BIA 10-2474** leads to the formation of several key metabolites. The major metabolic pathways identified are:

- Hydroxylation: The cyclohexyl ring of BIA 10-2474 undergoes hydroxylation at the para- or meta-positions, resulting in the formation of BIA 10-2639 and BIA 10-3827, respectively.[2][3]
- Pyridine Reduction: The pyridine N-oxide moiety is reduced to form BIA 10-2445. This
  metabolite can be further hydroxylated to produce BIA 10-2631.[2]
- Demethylation: The N-methyl group can be removed to form BIA 10-2583.[2][3]

The relative abundance of these metabolites varies between species and with the dosing regimen (single vs. multiple doses).

## Metabolic Pathway of BIA 10-2474```dot





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